molecular formula C13H9N3O3 B3144038 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 54255-81-1

2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No. B3144038
M. Wt: 255.23 g/mol
InChI Key: CHMWFXMDXQDWQR-UHFFFAOYSA-N
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Patent
US06919328B1

Procedure details

2-Chloro-4-nitrobenzoic acid methylester (15 g, 69.6 mmol), 1,2-diaminobenzene (69.6 mmol) and triethylamine (9.7 mL, 69.7 mmol) were heated together at 90° C. in DMSO for 4 hr then to 120C for 1hr. After this time, the reaction was diluted with water (50 mL) and a reddish-brown precipitate formed. The solid was filtered off and washed with methanol (2×30 mL) to give the desired product (yield 7.6 g, 43%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
69.6 mmol
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
120C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1Cl.[NH2:15][C:16]1C=C[CH:19]=[CH:18][C:17]=1N.C([N:25]([CH2:28][CH3:29])[CH2:26]C)C.CS(C)=[O:32]>O>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]2[NH:15][C:16]3[CH:17]=[CH:18][CH:19]=[CH:29][C:28]=3[NH:25][C:26](=[O:32])[C:5]=2[CH:6]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Name
Quantity
69.6 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
120C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reddish-brown precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with methanol (2×30 mL)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NC3=C(NC2=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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